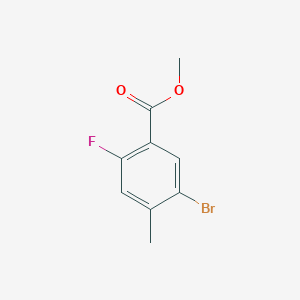

Methyl 5-bromo-2-fluoro-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-bromo-2-fluoro-4-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-3-8(11)6(4-7(5)10)9(12)13-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRZJJNEXLYOBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50628995 | |

| Record name | Methyl 5-bromo-2-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478374-76-4 | |

| Record name | Methyl 5-bromo-2-fluoro-4-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50628995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Bromo 2 Fluoro 4 Methylbenzoate and Analogues

Direct Esterification and Transesterification Approaches to Benzoate (B1203000) Esters

The final step in many synthetic sequences to produce Methyl 5-bromo-2-fluoro-4-methylbenzoate is the esterification of its corresponding carboxylic acid, 5-bromo-2-fluoro-4-methylbenzoic acid. This transformation is most commonly achieved through direct acid-catalyzed esterification.

A prevalent method is the Fischer esterification, where the carboxylic acid is refluxed with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. evitachem.com This method is effective, often providing high yields, though it can require extended reaction times. evitachem.com

Alternatively, for substrates that may be sensitive to strong acids, other reagents can be employed. The conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with methanol, provides a milder route to the methyl ester.

Transesterification, the conversion of one ester to another, is a less common approach for this specific compound but remains a viable strategy in broader organic synthesis. It would involve reacting a different ester of 5-bromo-2-fluoro-4-methylbenzoic acid with methanol, typically under acid or base catalysis.

Aromatic Substitution Strategies for Bromination and Fluorination

The precise placement of the bromine and fluorine atoms on the aromatic ring is critical and is governed by the principles of electrophilic and nucleophilic aromatic substitution. The order of these steps is crucial for achieving the correct isomer.

Electrophilic Aromatic Bromination and its Regioselectivity

Electrophilic aromatic bromination is a key step in the synthesis of this compound and its precursors. The regioselectivity of this reaction is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. In the synthesis of related compounds, such as 5-bromo-2-methylbenzoic acid, the bromination of 2-methylbenzoic acid in the presence of sulfuric acid shows high selectivity for the desired 5-bromo isomer. google.com

For a precursor like 2-fluoro-4-methylbenzoic acid, the directing effects of the substituents align to favor bromination at the C-5 position. The fluorine atom at C-2 is an ortho, para-director, and the methyl group at C-4 is also an ortho, para-director. Both groups, therefore, activate the C-5 position towards electrophilic attack. Simultaneously, the carboxyl group at C-1 is a meta-director, also directing the incoming electrophile to the C-5 position. This alignment of directing effects makes the bromination of 2-fluoro-4-methylbenzoic acid a highly regioselective reaction. Similarly, the bromination of o-fluorobenzoic acid using N-bromosuccinimide (NBS) in sulfuric acid and DCM yields 2-fluoro-5-bromobenzoic acid. google.com

| Precursor | Brominating Agent | Product | Reference |

| 2-Methylbenzoic Acid | Bromine/Sulfuric Acid | 5-Bromo-2-methylbenzoic acid | google.com |

| o-Fluorobenzoic Acid | NBS/Sulfuric Acid | 2-Fluoro-5-bromobenzoic acid | google.com |

Nucleophilic Aromatic Fluorination and Related Mechanisms

Introducing the fluorine atom often occurs earlier in the synthetic sequence, as direct fluorination of a heavily substituted ring can be challenging. A common strategy involves a Sandmeyer-type reaction on an appropriately substituted aniline (B41778) precursor.

For instance, a synthetic route can begin with p-toluidine (B81030) (4-methylaniline). google.com Through a sequence of nitration, bromination, and reduction, 2-amino-4-bromo-5-methylaniline can be prepared. This intermediate can then undergo a diazotization reaction, followed by fluorination (e.g., using the Balz-Schiemann reaction with fluoroboric acid or by using hexafluorophosphoric acid and sodium nitrite (B80452) google.com), to introduce the fluorine atom. A patent describes a method for preparing 5-bromo-3-fluoro-2-methylbenzoate from methyl 2-methyl-3-amino-5-bromobenzoate using hexafluorophosphoric acid and sodium nitrite. google.com

Another example involves the synthesis of 2-fluoro-4-bromotoluene, which starts with para-toluidine and proceeds through nitration, diazotization, bromo-substitution, reduction, and finally diazotization and fluorination to yield the desired fluorinated intermediate. google.com

Introduction of the Methyl Group via Directed Lithiation or Alkylation Reactions

In most synthetic pathways leading to this compound, the methyl group is incorporated from the start, using a precursor like p-toluidine google.com or 2-fluoro-4-methylbenzoic acid. Introducing a methyl group onto a pre-functionalized benzene ring via methods like Friedel-Crafts alkylation can be complicated by the existing substituents, which can deactivate the ring or lead to undesired side reactions.

However, directed ortho-metalation (lithiation) is a powerful tool for regioselective functionalization. For example, in the synthesis of related isoquinolinones, 5-fluoro-2-methylbenzoic acid undergoes lithiation, demonstrating that functional groups can be used to direct metallation to a specific position for subsequent reaction. ossila.com While not a direct method for methylation in this specific target molecule's common syntheses, it illustrates a relevant strategy for introducing substituents with high control.

Multi-step Synthetic Sequences from Simpler Precursors

The synthesis of this compound is typically accomplished through a multi-step process, starting from more readily available chemicals. These sequences combine the individual reactions of esterification, bromination, and fluorination in a logical order to build the target molecule.

Derivatization from Substituted Benzoic Acids

A common and practical approach is to start with a substituted benzoic acid and perform further modifications.

A representative synthesis could start from 2-fluoro-4-methylbenzoic acid . This precursor already contains the required fluoro and methyl groups in the correct relative positions. The synthesis would proceed via two main steps:

Electrophilic Bromination : As discussed in section 2.2.1, the bromination of 2-fluoro-4-methylbenzoic acid is expected to occur selectively at the C-5 position due to the combined directing effects of the existing substituents. This would yield 5-bromo-2-fluoro-4-methylbenzoic acid .

Esterification : The resulting carboxylic acid is then esterified with methanol, typically using an acid catalyst, to afford the final product, This compound . evitachem.com

Synthesis from Substituted Anilines via Diazotization-Halogenation

A foundational method for introducing halides onto an aromatic ring is the Sandmeyer reaction, a type of diazotization-halogenation. This process begins with the conversion of an aromatic amine (aniline) to a diazonium salt using a nitrite source, typically sodium nitrite, in the presence of a strong acid. The resulting diazonium group is then displaced by a halogen using a copper(I) salt.

A relevant example is the synthesis of methyl 2-bromo-4-fluoro-5-methylbenzoate, an isomer of the title compound. chemicalbook.com In this procedure, methyl 2-amino-4-fluoro-5-methylbenzoate is treated with sodium nitrite and hydrobromic acid at 0°C to form the intermediate diazonium salt. chemicalbook.com Subsequent addition of copper(I) bromide facilitates the replacement of the diazonium group with bromine, yielding the desired product. chemicalbook.com A similar diazotization-iodination reaction is used to convert 2-amino-4-bromo-5-fluorobenzoic acid methyl ester into 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, demonstrating the versatility of this method for introducing different halogens. google.com

The Balz-Schiemann reaction is a related pathway used specifically for fluorination. In this method, the diazonium salt is prepared and then complexed with a fluorinated species, such as hexafluorophosphoric acid, to form a diazonium hexafluorophosphate (B91526) salt. google.com Gentle thermal decomposition of this salt then yields the fluoro-aromatic compound. google.com

Table 1: Examples of Diazotization-Halogenation Reactions for Benzoate Analogues

| Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Methyl 2-amino-4-fluoro-5-methylbenzoate | 1. NaNO₂, HBr (48%) 2. CuBr | Methyl 2-bromo-4-fluoro-5-methylbenzoate | 74% | chemicalbook.com |

| 2-Amino-4-bromo-5-fluorobenzoic acid methyl ester | 1. NaNO₂, H₂SO₄ 2. KI or NaI | Methyl 4-bromo-5-fluoro-2-iodobenzoate | 72-87% | google.com |

| 2-Methyl-3-amino-5-bromobenzoic acid methyl ester | 1. NaNO₂, H₂SO₄ 2. HPF₆ | 5-Bromo-3-fluoro-2-methylbenzoate | Not specified | google.com |

Conversion from Substituted Benzonitriles or Halotoluenes

The synthesis of aromatic esters like this compound can also be approached by modifying existing substituted aromatic precursors, such as halotoluenes or benzonitriles. A key precursor for the title compound is 5-Bromo-2-fluoro-4-methylbenzonitrile. bldpharm.com This benzonitrile (B105546) can be converted to the final product through hydrolysis of the nitrile group (-CN) to a carboxylic acid (-COOH), followed by esterification.

A common route to prepare such benzonitriles is through the cyanation of an aryl halide. For instance, methyl 4-bromo-5-fluoro-2-iodobenzoate can be converted to methyl 4-bromo-2-cyano-5-fluorobenzoate. google.com This transformation, a Rosenmund–von Braun reaction, is typically achieved by heating the aryl halide with a cyanide source, such as cuprous cyanide (CuCN) or zinc cyanide (Zn(CN)₂), in a polar aprotic solvent like N-methylpyrrolidone (NMP) or N,N-dimethylformamide (DMF). google.com

Table 2: Cyanation of Methyl 4-bromo-5-fluoro-2-iodobenzoate

| Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield | Reference |

|---|---|---|---|---|---|

| CuCN | NMP | 80 | 5 | Not specified | google.com |

| CuCN | DMF | 60 | 10 | Not specified | google.com |

| Zn(CN)₂ | NMP | 120 | 2 | Not specified | google.com |

Catalytic Methods in the Synthesis of this compound

Modern organic synthesis relies heavily on catalytic methods to achieve efficient and selective bond formations. For a multifunctional molecule like this compound, palladium and copper catalysts are instrumental in the precise construction of its architecture.

Palladium-Catalyzed Coupling Reactions in Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds in aromatic systems. acs.org These reactions involve three main steps: oxidative addition of an aryl halide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to form the product and regenerate the Pd(0) catalyst. nih.gov

While a direct synthesis of this compound using a specific palladium-catalyzed coupling is not prominently detailed, these methods are fundamental to creating its precursors or analogues. For example, a Suzuki-Miyaura coupling could be used to introduce the methyl group by reacting a dibromo-fluoro-benzoate precursor with a methylboronic acid derivative. Similarly, other coupling reactions, such as those involving organosilicon nih.gov or organoaluminum nih.gov reagents, offer versatile pathways to functionalize the aromatic ring with high precision and functional group tolerance. The development of advanced precatalysts ensures high efficiency and broad applicability for these transformations in both academic and industrial settings. acs.org

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Typical Application | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron compounds | C-C bond formation (aryl-aryl, aryl-alkyl) | acs.org |

| Hiyama | Organosilicon compounds | C-C bond formation, fluoride (B91410) activated | nih.gov |

| Negishi | Organozinc compounds | C-C bond formation | nih.gov |

| Buchwald-Hartwig | Amines, Alcohols | C-N, C-O bond formation | acs.org |

Copper-Mediated Transformations

Copper-based reagents and catalysts play a significant role in the synthesis of halogenated aromatic compounds. As mentioned previously, copper(I) bromide is a classic stoichiometric reagent in the Sandmeyer reaction for converting diazonium salts into aryl bromides. chemicalbook.com

More recently, copper has been central to the development of novel fluorination reactions. researchgate.net Copper-mediated nucleophilic fluorination of arylstannanes has been demonstrated as a viable method for introducing fluorine, including radioisotopes like ¹⁸F, into complex molecules under mild conditions. nih.gov This transformation is compatible with a wide range of functional groups and has been successfully automated for clinical radiotracer production. nih.gov The mechanism is believed to proceed through a transmetalation of the aryl group from tin to copper, followed by fluorination. The reaction rate and yield are significantly influenced by the choice of copper salt, ligand, and solvent. nih.gov Furthermore, copper-catalyzed fluorination of aryl bromides using a silver fluoride (AgF) source has also been developed, highlighting the ongoing innovation in this area. rsc.org This process implicates a Cu(I)/Cu(III) catalytic cycle, where a directing group on the substrate can be essential for stabilizing the copper species and facilitating the reaction. rsc.org

Optimization of Reaction Conditions and Yields in Scalable Synthesis

Transitioning a synthetic route from a laboratory-scale experiment to a large-scale industrial process requires meticulous optimization of reaction conditions to maximize yield, purity, and cost-effectiveness while ensuring safety and reproducibility.

For the synthesis of this compound and its analogues, several parameters are critical. In the diazotization-halogenation sequence, controlling the temperature is crucial. The formation of the diazonium salt is performed at low temperatures (0 to -10°C) to prevent its premature decomposition. chemicalbook.comgoogle.com The choice of solvent and the method of post-reaction workup are also vital for isolating a pure product. For example, a large-scale preparation of 5-bromo-3-fluoro-2-methylbenzoate specifies using dimethylbenzene for the decomposition step to prevent the solvent from participating in the reaction, followed by column chromatography to achieve high purity. google.com

In catalytic reactions, optimization involves screening catalysts, ligands, solvents, bases, and temperatures. The copper-mediated fluorination of arylstannanes provides an excellent case study. nih.gov Initial investigations using copper(II) triflate (Cu(OTf)₂) and potassium fluoride (KF) gave a modest yield. nih.gov The addition of a phase-transfer catalyst like 18-crown-6 (B118740) improved the yield. nih.gov Further optimization revealed that using a pyridine (B92270) ligand in a solvent like dimethylacetamide (DMA) at elevated temperatures significantly enhanced the reaction's efficiency. nih.gov

The table below, derived from studies on a related fluorination, illustrates how systematic variation of parameters can lead to an optimized process.

Table 4: Optimization of Cu-Mediated Nucleophilic Fluorination of an Arylstannane

| Entry | Copper Source | Ligand/Additive | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Cu(OTf)₂ | None | CH₃CN | 60 | 42 | nih.gov |

| 2 | Cu(OTf)₂ | 18-crown-6 | CH₃CN | 60 | 55 | nih.gov |

| 3 | Cu(OTf)₂ | Pyridine | DMA | 140 | Optimal (not specified) | nih.gov |

*Data adapted from a study on the fluorination of an arylstannane precursor, demonstrating the principles of optimization applicable to related syntheses. nih.gov

Similarly, in cyanation reactions, the choice of cyanide source (e.g., CuCN vs. Zn(CN)₂), solvent (NMP vs. DMF), and temperature can dramatically affect the reaction time and outcome, necessitating careful optimization for any specific substrate. google.com

Chemical Reactivity and Transformation Studies of Methyl 5 Bromo 2 Fluoro 4 Methylbenzoate

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond in methyl 5-bromo-2-fluoro-4-methylbenzoate is a key site for various carbon-carbon and carbon-heteroatom bond-forming reactions. The electron-withdrawing nature of the fluorine and ester groups can influence the reactivity of the aryl bromide, generally making it more susceptible to oxidative addition in cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The aryl bromide functionality is well-suited for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. While specific studies on this compound are not extensively documented in peer-reviewed literature, the reactivity of similar 5-bromo-2-fluorobenzoic acid derivatives suggests that the Suzuki-Miyaura coupling would proceed efficiently at the bromide position. researchgate.net The reaction is anticipated to be highly selective for the C-Br bond over the C-F bond under standard conditions.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene (B28343)/H₂O | 80-100 | Not reported |

| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane | 90-110 | Not reported |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Not reported |

| This table represents typical conditions for Suzuki-Miyaura coupling of related aryl bromides; specific data for this compound is not available. |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed process is a powerful tool for the formation of carbon-carbon double bonds. The reaction of this compound with various alkenes is expected to occur selectively at the C-Br bond.

| Alkene | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) |

| Styrene | Pd(OAc)₂ | Et₃N | DMF | 100-120 | Not reported |

| n-Butyl acrylate | Pd(OAc)₂ | K₂CO₃ | DMAc | 120-140 | Not reported |

| Cyclohexene | Pd(PPh₃)₄ | NaOAc | NMP | 110-130 | Not reported |

| This table represents typical conditions for Heck reactions of related aryl bromides; specific data for this compound is not available. |

Sonogashira Coupling: This coupling reaction involves the formation of a carbon-carbon bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. This method is widely used for the synthesis of aryl alkynes.

Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a base. This is a crucial method for the synthesis of arylamines.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution of the aryl bromide is generally challenging due to the strength of the C-Br bond and the electron-rich nature of the aromatic ring. However, under specific conditions, such as with highly activated substrates or the use of strong nucleophiles and catalysts, substitution can occur. For instance, reactions with certain nitrogen nucleophiles can be facilitated by copper catalysis (Ullmann condensation) or palladium catalysis (Buchwald-Hartwig amination, as mentioned above).

Reductive Debromination Studies

The selective removal of the bromine atom can be achieved through reductive debromination. This transformation is useful for introducing a hydrogen atom at that position, which can be a strategic step in a multi-step synthesis. Common methods for reductive debromination of aryl bromides include catalytic hydrogenation, for example, using palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or transfer hydrogenation reagents such as ammonium (B1175870) formate. electrochemsci.org The electroreductive dehalogenation of 5-bromo-2-chlorobenzoic acid has been studied, showing that the C-Br bond is cleaved preferentially over the C-Cl bond, a principle that would apply to the target molecule's C-F bond as well. electrochemsci.org

Reactivity of the Aryl Fluoride (B91410) Moiety

The carbon-fluorine bond is the strongest single bond to carbon, making the aryl fluoride moiety generally less reactive than the aryl bromide towards many transformations, particularly oxidative addition in cross-coupling reactions. However, the fluorine atom can participate in other types of reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

While the C-F bond is strong, the high electronegativity of fluorine can activate the aromatic ring towards nucleophilic aromatic substitution (SNAr), especially when there are electron-withdrawing groups ortho or para to the fluorine. In this compound, the ester group is in the ortho position, which can facilitate SNAr reactions. In such reactions, a nucleophile attacks the carbon atom bearing the fluorine, leading to the displacement of the fluoride ion. nih.gov This provides a pathway to introduce a variety of nucleophiles, such as amines, alkoxides, and thiolates, onto the aromatic ring. d-nb.info

Formation of Organofluorine Compounds

This compound can serve as a precursor for the synthesis of more complex organofluorine compounds. umich.edusioc.ac.cndiva-portal.org The fluorine atom can be retained in the final product while other parts of the molecule are modified. For example, transformations of the ester group or cross-coupling reactions at the bromide position would yield new fluorinated molecules with potential applications in medicinal chemistry and materials science, where the presence of fluorine can significantly alter the biological and physical properties of the molecule.

Transformations Involving the Benzoate (B1203000) Ester Group

The reactivity of the ester functional group in this compound is a central aspect of its chemistry, allowing for its conversion into other important functional groups such as carboxylic acids, different esters, and alcohols or aldehydes.

The hydrolysis of a methyl ester to its corresponding carboxylic acid is a fundamental organic transformation. In the case of this compound, this reaction would yield 5-bromo-2-fluoro-4-methylbenzoic acid. This transformation is typically carried out under basic or acidic conditions.

Under basic conditions, a process known as saponification, the ester is treated with a hydroxide (B78521) source, such as sodium hydroxide or potassium hydroxide, in a suitable solvent like water or a water-alcohol mixture. The reaction proceeds via nucleophilic acyl substitution, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the methoxide (B1231860) ion, which then deprotonates the newly formed carboxylic acid to give the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to protonate the carboxylate and isolate the carboxylic acid. Studies on the hydrolysis of various methyl benzoates have shown that this reaction is generally efficient. For instance, the hydrolysis of methyl benzoates can be achieved in slightly alkaline solutions (e.g., 2% KOH) at elevated temperatures (200–300 °C) to afford the corresponding benzoic acids. psu.edursc.org The presence of electron-withdrawing groups, such as the bromo and fluoro substituents on the aromatic ring of the target molecule, is expected to enhance the electrophilicity of the carbonyl carbon, potentially facilitating the nucleophilic attack by the hydroxide ion.

Acid-catalyzed hydrolysis, typically employing a strong acid like sulfuric acid or hydrochloric acid in the presence of water, is another viable method. quora.com This process involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. quora.com The reaction is reversible, and to drive the equilibrium towards the formation of the carboxylic acid, an excess of water is often used. tcu.edu

A patent describing the preparation of 5-bromo-2-chlorobenzoic acid reports the hydrolysis of the corresponding ethyl ester using a 30% sodium hydroxide solution, followed by acidification with concentrated hydrochloric acid, achieving a high yield. google.com This suggests that similar conditions would be effective for the hydrolysis of this compound.

Table 1: General Conditions for Hydrolysis of Methyl Benzoates

| Catalyst/Reagent | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|

| 2% KOH | Water | 200–300 °C | Benzoic Acid Derivative | psu.edursc.org |

| H₂SO₄/HCl | Water | Reflux | Benzoic Acid Derivative | quora.com |

| 30% NaOH, then HCl | Water/Toluene | 40–55 °C | 5-bromo-2-chlorobenzoic acid | google.com |

Transesterification is a process where the ester group of one compound is exchanged with an alcohol to form a new ester. For this compound, this would involve reacting it with a different alcohol (R'OH) to produce the corresponding R' ester of 5-bromo-2-fluoro-4-methylbenzoic acid and methanol (B129727). This reaction can be catalyzed by either an acid or a base. ucla.edu

In acid-catalyzed transesterification, a proton source activates the carbonyl group of the methyl ester, making it more electrophilic. The new alcohol then acts as a nucleophile, attacking the carbonyl carbon. To favor the formation of the desired product, the reactant alcohol is often used in large excess to shift the equilibrium. ucla.edu

Base-catalyzed transesterification typically employs a strong base, such as an alkoxide corresponding to the reactant alcohol (e.g., sodium ethoxide for reaction with ethanol). The alkoxide acts as a potent nucleophile, attacking the ester carbonyl. This method is generally faster than the acid-catalyzed process. ucla.edu The choice of catalyst and reaction conditions can be influenced by the presence of other functional groups in the molecule. Given the stability of the bromo, fluoro, and methyl groups under these conditions, both acid and base-catalyzed transesterification should be applicable to this compound.

Recent research has also explored the use of solid catalysts for transesterification reactions, which can offer advantages in terms of catalyst separation and reuse. researchgate.netresearchgate.net

Table 2: General Catalysts for Transesterification of Methyl Benzoates

| Catalyst Type | Example | Driving Force | Reference |

|---|---|---|---|

| Acid | H₂SO₄ | Excess of reactant alcohol | ucla.edu |

| Base | NaOR' | Use of a strong nucleophile | ucla.edu |

| Solid Catalyst | Maghemite-ZnO | Heterogeneous catalysis | researchgate.net |

The ester group of this compound can be reduced to either a primary alcohol, (5-bromo-2-fluoro-4-methylphenyl)methanol, or an aldehyde, 5-bromo-2-fluoro-4-methylbenzaldehyde. The outcome of the reduction depends on the choice of the reducing agent and the reaction conditions.

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are capable of reducing esters to primary alcohols. The reaction typically involves the addition of a hydride ion to the carbonyl carbon, followed by the elimination of the methoxide group to form an intermediate aldehyde, which is then rapidly reduced to the primary alcohol. This process requires anhydrous conditions as LiAlH₄ reacts violently with water.

For the selective reduction of an ester to an aldehyde, a less reactive reducing agent is required. Diisobutylaluminium hydride (DIBAL-H) is often the reagent of choice for this transformation at low temperatures. DIBAL-H is a bulky reducing agent that can deliver one hydride equivalent to the ester. At low temperatures (e.g., -78 °C), the tetrahedral intermediate formed upon hydride addition is stable and does not collapse to the aldehyde until aqueous workup. This allows for the isolation of the aldehyde as the major product.

A study on binary reducing agents demonstrated that a mixture of dichloroindium hydride (HInCl₂) and diisobutylaluminum hydride (DIBAL-H) can be used for the tandem reduction of bifunctional compounds. rsc.org For example, methyl 4-(bromomethyl)benzoate (B8499459) could be selectively reduced to [4-(bromomethyl)phenyl]methanol or, through a tandem reduction, to p-tolylmethanol depending on the hydride system used. rsc.org This suggests that careful selection of the reducing agent could allow for selective transformations of this compound.

Table 3: Reducing Agents for the Transformation of Benzoate Esters

| Reducing Agent | Product | General Conditions | Reference |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Primary Alcohol | Anhydrous solvent (e.g., THF, ether) | General knowledge |

| Diisobutylaluminium hydride (DIBAL-H) | Aldehyde | Low temperature (e.g., -78 °C) | General knowledge |

| Dichloroindium hydride (HInCl₂) / DIBAL-H | Alcohol/Aldehyde | Varies depending on desired selectivity | rsc.org |

Reactions of the Methyl Group on the Aromatic Ring

The methyl group attached to the aromatic ring of this compound is also a site for various chemical transformations, including oxidation and benzylic functionalization.

The methyl group of an alkylbenzene can be oxidized to a carboxylic acid group under vigorous conditions. libretexts.org A common reagent for this transformation is hot, alkaline potassium permanganate (B83412) (KMnO₄), followed by acidification. libretexts.org This reaction would convert this compound into 5-bromo-2-fluorobenzene-1,4-dicarboxylic acid methyl ester. The reaction proceeds via a free radical mechanism at the benzylic position. msu.edu It is noteworthy that any alkyl chain attached to a benzene (B151609) ring is typically oxidized back to a carboxylic acid group under these conditions. libretexts.org

Selective oxidation of the methyl group to an aldehyde can be more challenging but can be achieved using specific reagents under controlled conditions. For instance, enzymatic oxidation has been shown to selectively convert aromatic methyl groups to aldehydes. acs.org Another approach involves the use of milder chemical oxidants, though this can sometimes lead to a mixture of products. Visible light photoredox catalysis has also been employed for the benzylic oxidation of alkyl aryls to the corresponding carbonyl compounds. nih.gov

The benzylic position of the methyl group is susceptible to free radical substitution reactions. A common and synthetically useful transformation is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This reaction would convert the methyl group into a bromomethyl group, yielding Methyl 5-bromo-2-fluoro-4-(bromomethyl)benzoate. This product is a valuable intermediate for further nucleophilic substitution reactions.

Recent advances in C-H functionalization have provided a range of methods for introducing various groups at the benzylic position. rsc.orgrsc.orgnih.govacs.org These methods often employ transition metal catalysts or photoredox catalysis to generate a benzylic radical, which can then be trapped by a variety of reagents to form new C-C, C-N, or C-O bonds. nih.govrsc.orgrsc.org For example, visible-light-mediated organocatalysis can be used for the direct C-H functionalization of toluene derivatives. nih.govacs.org These modern methods offer a powerful toolkit for the selective functionalization of the methyl group in this compound.

Table 4: Reagents for Benzylic Functionalization

| Reagent/Catalyst System | Transformation | Product Type | Reference |

|---|---|---|---|

| Potassium permanganate (KMnO₄) | Oxidation | Carboxylic Acid | libretexts.org |

| N-Bromosuccinimide (NBS), initiator | Bromination | Bromomethyl Derivative | General knowledge |

| Photoredox catalyst, various reagents | C-C, C-N, C-O bond formation | Varied functionalized products | nih.govrsc.orgrsc.org |

Chemo- and Regioselectivity in Multi-functionalized Systems

The reactivity of this compound is governed by the interplay of its four distinct functional groups: a methyl ester, a fluorine atom, a bromine atom, and a methyl group attached to the benzene ring. This substitution pattern presents interesting challenges and opportunities in terms of chemo- and regioselectivity, where a reagent can selectively react with one functional group or at a specific position over others. Research, primarily documented in patent literature for the synthesis of complex pharmaceutical intermediates, sheds light on the selective transformations possible with this compound.

The primary sites for chemical modification on this compound are the carbon-bromine (C-Br) bond, the benzylic methyl group, and the carbon-fluorine (C-F) bond. The methyl ester group is generally less reactive under conditions typically used to modify the other sites.

Chemoselectivity at the Benzylic Position

A notable example of chemoselectivity is the selective functionalization of the 4-methyl group. In the synthesis of intermediates for glucose-sensitive albumin-binding derivatives, the methyl group of this compound has been successfully brominated under free-radical conditions. This transformation occurs while the aryl bromide, aryl fluoride, and methyl ester functionalities remain intact, highlighting the selective reactivity of the benzylic position under these specific conditions.

For instance, treatment of this compound with N-bromosuccinimide (NBS) and a radical initiator leads to the formation of Methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate. This selective transformation is a key step in elaborating the molecular scaffold for more complex structures.

Table 1: Selective Benzylic Bromination

| Starting Material | Reagent | Product | Reaction Type | Reference |

|---|

Regioselectivity in Cross-Coupling Reactions

The presence of two different halogen atoms, bromine and fluorine, on the aromatic ring raises the question of regioselectivity in transition-metal-catalyzed cross-coupling reactions. Based on the general principles of palladium-catalyzed reactions, the carbon-bromine bond is significantly more reactive than the carbon-fluorine bond in oxidative addition to a low-valent palladium center. The C-Br bond is weaker and more polarizable, making it the preferred site for reactions like Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling.

While specific comparative studies on this compound are not extensively published in peer-reviewed journals, its use as an intermediate in the synthesis of Apoptosis Signal-regulating Kinase 1 (ASK-1) inhibitors implicitly demonstrates this regioselectivity. In these synthetic sequences, the bromo substituent is consistently used as the handle for palladium-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-nitrogen bonds, leaving the fluoro group untouched. This indicates a high degree of regioselectivity, favoring reaction at the more labile C-Br bond.

Table 2: Regioselectivity in Palladium-Catalyzed Cross-Coupling (Inferred from Synthetic Utility)

| Reaction Type | Reactive Site | Unreactive Site | Rationale |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C-Br | C-F | Higher reactivity of C-Br bond in oxidative addition to Pd(0) |

Nucleophilic Aromatic Substitution

The fluorine atom on the ring is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing methyl ester group, particularly when it is positioned ortho or para to the fluorine. In this compound, the fluorine atom is ortho to the ester group. However, the C-F bond is inherently strong, and harsh reaction conditions (high temperatures, strong nucleophiles) are typically required for its substitution.

In the context of this multi-functionalized system, the high reactivity of the C-Br bond in palladium-catalyzed reactions means that cross-coupling is generally favored under milder conditions than those required for SNAr of the fluorine atom. There is limited specific data in the public domain detailing successful SNAr reactions on this particular substrate without affecting the bromo substituent, suggesting that transformations at the bromine position are more synthetically accessible and predictable.

Applications of Methyl 5 Bromo 2 Fluoro 4 Methylbenzoate As a Platform Molecule

Building Block for Advanced Organic Synthesis

The reactivity of Methyl 5-bromo-2-fluoro-4-methylbenzoate allows for its use as a foundational element in the construction of intricate molecular architectures.

Synthesis of Complex Polycyclic and Heterocyclic Systems

While direct, published examples of the use of this compound in the synthesis of complex polycyclic and heterocyclic systems are not extensively documented, its structural motifs are found in precursors for such molecules. Fluorine-containing building blocks are increasingly utilized in the synthesis of heterocyclic compounds due to their ability to impart unique properties to the target molecules. researchgate.netbenthamdirect.comnih.gov The bromo- and fluoro-substituted benzene (B151609) ring is a common feature in starting materials for palladium-catalyzed reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, which are powerful methods for constructing carbon-carbon and carbon-heteroatom bonds essential for forming heterocyclic rings. researchgate.netresearchgate.netwikipedia.org For instance, related brominated benzoic acid esters have been used in palladium-catalyzed Suzuki cross-coupling reactions to synthesize biaryl compounds, which are precursors to a variety of heterocyclic systems. researchgate.net The presence of both a bromine and a fluorine atom on the ring of this compound offers opportunities for sequential and regioselective cross-coupling reactions to build complex ring systems.

Incorporation into Macrocyclic Structures

The synthesis of macrocycles, large ring structures often found in biologically active natural products and pharmaceuticals, is a complex endeavor. While there is no direct literature detailing the incorporation of this compound into macrocyclic structures, its functionalities are relevant to macrocyclization strategies. The bromo- and ester groups can serve as handles for intramolecular coupling reactions to form the large ring. For example, palladium-catalyzed intramolecular cross-coupling reactions are a known strategy for synthesizing macrocycles. cas.org

Contributions to Medicinal Chemistry and Drug Discovery Programs

The structural features of this compound make it an attractive starting point for the synthesis of medicinally relevant compounds.

Development of Active Pharmaceutical Ingredients (APIs)

Halogenated benzoic acids and their esters are important intermediates in the pharmaceutical industry. nih.gov For example, a structurally similar compound, 2-methyl-5-bromobenzoic acid, is used as a raw material in the synthesis of an intermediate for Canagliflozin, an anti-diabetic medication. e-bookshelf.de This suggests that this compound could similarly serve as a precursor for the development of new active pharmaceutical ingredients. Its substitution pattern can be a key component of a pharmacophore or a scaffold that can be further elaborated to create a diverse library of compounds for biological screening. rsc.org

Scaffold for Modulating Biological Activity

The core structure of this compound can be used as a scaffold that can be systematically modified to study structure-activity relationships (SAR). The bromine atom allows for the introduction of a wide variety of substituents through cross-coupling reactions, enabling the exploration of how different groups at that position affect biological activity. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate. The methyl and ester groups also provide points for modification. This modular approach is central to medicinal chemistry for optimizing the potency and selectivity of lead compounds. mdpi.com

Design of Compounds Targeting Specific Enzymes (e.g., Sirtuins)

Sirtuins are a class of enzymes that are important targets in drug discovery for a range of diseases, including cancer and neurodegenerative disorders. nih.govnih.gov The design of specific sirtuin modulators is an active area of research. mdpi.com A closely related compound, 5-Bromo-4-fluoro-2-methylaniline, is a key ingredient in the synthesis of MDL compounds (such as MDL-800, MDL-801, and MDL-811), which are known activators of Sirtuin 6 (SIRT6). ossila.com SIRT6 is a lysine (B10760008) deacetylase that acts as a tumor suppressor, and its activation by these compounds leads to a decrease in histone levels in cancer cells. ossila.com Given the structural similarity, it is plausible that this compound could be chemically converted to the corresponding aniline (B41778) or other derivatives to serve as a scaffold for the design of novel sirtuin modulators.

Precursor for Anti-diabetic Agents and Other Therapeutics

The structural framework of halogenated methylbenzoates is integral to the synthesis of modern pharmaceuticals, particularly in the class of anti-diabetic agents known as sodium-glucose cotransporter 2 (SGLT2) inhibitors. These drugs represent a significant advancement in the management of type 2 diabetes.

Detailed Research Findings:

Research and patent literature detail the synthesis of potent SGLT2 inhibitors, such as Canagliflozin, starting from structurally related bromo-benzoic acid derivatives. For instance, the synthesis of Canagliflozin, a prominent anti-diabetic drug, utilizes 5-bromo-2-methylbenzoic acid as a key starting material. nih.govacs.orggoogle.com In this process, the acid is first converted to its acid chloride, which then undergoes a Friedel-Crafts reaction, followed by several other steps to build the final complex structure of the drug. nih.govacs.org

This compound, by virtue of its analogous structure, is a highly valuable precursor for the synthesis of novel therapeutic agents and fluorinated analogues of existing drugs like Canagliflozin. The introduction of a fluorine atom onto the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate. Therefore, this compound provides a platform for developing next-generation SGLT2 inhibitors or other therapeutics where such property modulation is desired. The bromo-substituent offers a reactive handle for coupling with the glycoside portion of the molecule, a key step in the synthesis of this class of drugs. google.com

| Precursor Acid | Therapeutic Agent | Therapeutic Class |

| 5-bromo-2-methylbenzoic acid | Canagliflozin | SGLT2 Inhibitor |

| 5-bromo-2-chlorobenzoic acid | Dapagliflozin | SGLT2 Inhibitor |

This table showcases established precursors for major anti-diabetic drugs, illustrating the importance of the bromo-benzoic acid scaffold that this compound belongs to.

Use in the Synthesis of Agrochemicals

In the field of agricultural science, the development of effective and selective pesticides and herbicides is crucial for crop protection. Halogenated aromatic compounds are a cornerstone of agrochemical research and development, forming the backbone of numerous active ingredients.

Detailed Research Findings:

The molecular architecture of this compound, featuring both fluorine and bromine atoms, is characteristic of motifs found in modern agrochemicals. Fluorine substitution is known to increase the biological activity and metabolic stability of pesticides. The specific substitution pattern on the benzene ring can be fine-tuned to achieve desired herbicidal or insecticidal activity while minimizing off-target effects.

While direct synthesis of a commercialized agrochemical from this specific methyl benzoate (B1203000) is not extensively documented in public literature, its role as a versatile intermediate is clear. The bromine atom allows for the facile introduction of various other functional groups through well-established chemical reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings. This enables chemists to generate large libraries of novel compounds for high-throughput screening to identify new agrochemical leads. The presence of the fluoro and methyl groups provides a stable, pre-functionalized core upon which molecular complexity can be built, making it an attractive starting point for exploratory synthesis programs aimed at discovering the next generation of crop protection agents.

Role in Materials Science Applications

The unique electronic and physical properties conferred by fluorine atoms make fluorinated organic compounds highly sought after in materials science. This compound serves as a key building block for the synthesis of specialized organic materials with applications in electronics and displays.

The creation of advanced organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and organic field-effect transistors (OFETs), relies on the precise construction of conjugated molecular systems. rsc.org These materials require building blocks that can be linked together to form large, electronically active structures.

Detailed Research Findings:

This compound is an ideal precursor for these applications. The bromine atom on the phenyl ring acts as a versatile reactive site for carbon-carbon bond-forming reactions. This is particularly useful in polymerization or cross-coupling reactions to build up the conjugated backbones of organic semiconductors.

Furthermore, the fluorine atom plays a critical role in tuning the material's properties. It is strongly electron-withdrawing, which can lower the HOMO and LUMO energy levels of the resulting material. This tuning is essential for matching the energy levels of different layers within an electronic device (e.g., for efficient charge injection in an OLED). researchgate.net Fluorination can also increase the material's electron mobility and improve its oxidative stability, leading to longer device lifetimes. Therefore, this compound is a valuable starting material for creating bespoke organic electronic materials with tailored properties.

The synthesis of liquid crystals (LCs) for display applications and high-performance polymers often involves the use of rigid, functionalized aromatic cores. Fluorine substitution, in particular, has become a critical design element in modern liquid crystal materials. biointerfaceresearch.com

Detailed Research Findings:

The structure of this compound is well-suited for the synthesis of liquid crystal molecules. It provides a rigid phenyl core, and the lateral fluorine atom can help induce or modify the mesomorphic properties of the final molecule. biointerfaceresearch.combeilstein-journals.org Specifically, lateral fluoro-substituents are known to influence phase behavior and are often used to create materials with the negative dielectric anisotropy required for display modes like in-plane switching (IPS). The bromo-substituent can be readily converted or used in coupling reactions to elongate the molecule and attach other mesogenic units, a common strategy in the synthesis of calamitic (rod-shaped) liquid crystals. researchgate.net

In polymer science, the difunctional nature of the molecule (a bromo group for coupling and an ester group that can be hydrolyzed and used in polycondensation) allows it to be used as a monomer. Suzuki polymerization, a powerful method for creating conjugated polymers, can utilize the bromo-functionalization. This could lead to the formation of novel fluorinated aromatic polymers with high thermal stability, chemical resistance, and specific dielectric properties, making them suitable for use as advanced engineering plastics or as dielectric layers in electronic components.

Computational and Theoretical Investigations of Methyl 5 Bromo 2 Fluoro 4 Methylbenzoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. These methods solve the Schrödinger equation to determine the distribution of electrons within the molecule, providing insights into its stability, reactivity, and spectroscopic properties. For Methyl 5-bromo-2-fluoro-4-methylbenzoate, such calculations would elucidate the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small gap suggests the molecule is more reactive and can be easily excited, influencing its chemical behavior and UV-Vis absorption properties. For instance, a computational study on the related compound, methyl 4-bromo-2-fluorobenzoate, determined its HOMO and LUMO energy values to be -6.509 eV and -4.305 eV, respectively. researchgate.net This indicates the energy required for electronic transitions and is essential for predicting the molecule's role in chemical reactions. The distribution of these frontier orbitals would show that the HOMO is typically localized on the electron-rich aromatic ring, while the LUMO may be centered on areas capable of accepting electrons, such as the carbonyl group.

Density Functional Theory (DFT) for Energy Minimization and Reactivity Prediction

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation (energy minimization). By applying DFT, a precise three-dimensional structure of this compound can be determined, including bond lengths, bond angles, and dihedral angles.

DFT calculations also allow for the prediction of molecular reactivity. By mapping the molecular electrostatic potential (MEP) onto the electron density surface, regions of positive and negative potential can be visualized. nih.gov For this compound, the MEP would likely show a negative potential (red/yellow areas) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like the ester group in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformers to identify the most stable ones. This is typically done by systematically rotating specific bonds and calculating the potential energy at each step to generate a potential energy surface (PES).

For example, a study on the related 5-bromo-2-ethoxyphenylboronic acid identified four distinct conformers, with calculations determining the most stable "Trans-Cis (TC)" form. nih.gov A similar analysis for this compound would involve rotating the C-C bond connecting the ester group to the benzene (B151609) ring and the C-O bond of the methoxy (B1213986) group. The resulting PES would reveal the energy barriers to rotation and the population of each conformer at a given temperature, which is crucial for understanding its dynamic behavior and how it might fit into a biological receptor site.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the structural elucidation and characterization of new compounds.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. nih.govnih.gov For this compound, these calculations would predict the specific resonance frequencies for each unique proton and carbon atom, taking into account the electronic effects of the bromo, fluoro, methyl, and methyl ester substituents on the aromatic ring. These predicted spectra can be compared with experimental data to confirm the structure.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks in an Infrared (IR) spectrum. researchgate.net Each vibrational mode (stretching, bending, etc.) can be assigned to specific functional groups. For the title compound, characteristic frequencies for the C=O stretch of the ester, C-F stretch, C-Br stretch, and various aromatic C-H and C-C vibrations would be calculated. Theoretical frequencies are often systematically scaled to achieve better agreement with experimental results. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to simulate electronic transitions and predict the UV-Vis absorption spectrum. nih.gov The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. This analysis would reveal the electronic transitions responsible for the compound's absorption of UV or visible light, which are closely related to the HOMO-LUMO gap.

Table 1: Illustrative Predicted Spectroscopic Data for an Analogous Compound (5-bromo-2-ethoxyphenylboronic acid) Note: This data is for a structurally related compound and serves to illustrate the type of information generated by computational prediction.

| Parameter | Computational Method | Predicted Value | Experimental Value | Reference |

| ¹³C NMR Chemical Shift (Selected) | GIAO/DFT | Varies per atom | Varies per atom | nih.gov |

| ¹H NMR Chemical Shift (Selected) | GIAO/DFT | Varies per proton | Varies per proton | nih.gov |

| Key IR Frequencies (cm⁻¹) | DFT/B3LYP | e.g., O-H stretch | e.g., ~3300 cm⁻¹ | nih.gov |

| UV-Vis λmax (in Ethanol) | TD-DFT | ~280 nm | 285 nm | nih.gov |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations can be employed. These techniques predict how a small molecule (ligand) binds to a macromolecular target, such as a protein or enzyme.

Molecular Docking: This computational method places the ligand into the binding site of a target protein in various orientations and conformations to find the best fit. nih.gov The process results in a binding score, such as binding energy (kcal/mol), which estimates the strength of the interaction. Docking studies could screen this compound against various known cancer targets or enzymes to hypothesize its mechanism of action. For instance, studies on similar heterocyclic compounds have used docking to evaluate their binding affinity within the active pocket of enzymes like Cyclin-Dependent Kinase 4 (CDK4). nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to observe the stability of the ligand-protein complex over time. By simulating the movements of all atoms in the system, MD provides insights into the flexibility of the complex and the persistence of key interactions (like hydrogen bonds) identified during docking. This offers a more dynamic and realistic view of the binding event. nih.gov

Table 2: Example of Molecular Docking Results for Chromone Congeners against CDK4 Target Note: This table illustrates typical data from a molecular docking study on different, but related, compounds.

| Compound | Binding Energy (kcal/mol) | Key Interactions |

| Compound A | -9.8 | H-bonding, Hydrophobic |

| Compound B | -9.5 | H-bonding, Hydrophobic |

| Compound C | -8.7 | H-bonding |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to build statistical relationships between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR).

To build a QSAR model for analogues of this compound, one would first need experimental data on a specific biological activity (e.g., IC₅₀ values against a cancer cell line) for a set of structurally related molecules. Then, a wide range of molecular descriptors would be calculated for each molecule. These descriptors quantify various aspects of the molecule's structure, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area).

Electronic descriptors: Related to the electron distribution (e.g., dipole moment, HOMO/LUMO energies).

Physicochemical descriptors: Such as logP (lipophilicity) and polar surface area (PSA). researchgate.net

Using statistical methods like multiple linear regression or machine learning, a mathematical equation is derived that correlates a selection of these descriptors with the observed activity. Such a model could then be used to predict the activity of new, unsynthesized compounds, including this compound, thereby guiding the design of more potent analogues.

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Methyl 5-bromo-2-fluoro-4-methylbenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive characterization.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a typical spectrum for this compound, distinct signals would be observed for the aromatic protons and the methyl groups. The aromatic protons' signals are influenced by the electron-withdrawing effects of the bromine, fluorine, and ester groups, as well as the electron-donating methyl group.

¹³C NMR spectroscopy probes the carbon backbone of the molecule. Each unique carbon atom gives a distinct signal, providing a carbon count and information about their hybridization and chemical environment. The spectrum would show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with their shifts influenced by the attached substituents), and the methyl carbons.

¹⁹F NMR is particularly informative due to the presence of a single fluorine atom. It provides a sensitive probe into the electronic environment around the fluorine atom. The chemical shift and coupling constants to neighboring protons (H-F coupling) offer crucial data for confirming the substitution pattern on the aromatic ring.

Table 1: Predicted NMR Data for this compound Note: Actual experimental values may vary based on solvent and instrument parameters.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | ~ 7.8 - 8.2 | d | J(H,F) ≈ 6-8 | Aromatic H ortho to Bromine |

| ¹H | ~ 7.2 - 7.5 | d | J(H,F) ≈ 9-11 | Aromatic H ortho to Fluorine |

| ¹H | ~ 3.9 | s | - | O-CH₃ (Ester) |

| ¹H | ~ 2.4 | s | - | Ar-CH₃ |

| ¹³C | ~ 164-166 | s | - | C=O (Ester) |

| ¹³C | ~ 158-162 | d | ¹J(C,F) ≈ 250-260 | C-F |

| ¹³C | ~ 135-140 | m | - | Aromatic C-H & C-Br |

| ¹³C | ~ 115-125 | m | - | Aromatic C-H & C-C |

| ¹³C | ~ 52-53 | s | - | O-CH₃ (Ester) |

| ¹³C | ~ 20-22 | s | - | Ar-CH₃ |

| ¹⁹F | ~ -110 to -120 | m | - | Ar-F |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula. For this compound (Molecular Formula: C₉H₈BrFO₂), HRMS would confirm the exact mass, which is calculated to be approximately 245.9715 u. sapphirebioscience.com The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio), resulting in two major peaks (M and M+2) of similar intensity.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The pattern of fragmentation is characteristic of the molecule's structure. Common fragmentation pathways for this compound would likely involve the loss of the methoxy (B1213986) group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃) from the molecular ion.

Chromatographic Purity Assessment and Separation Techniques

Chromatographic techniques are fundamental for separating components of a mixture and assessing the purity of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the purity analysis of non-volatile and thermally sensitive compounds like this compound. The method involves pumping a sample mixture in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). The separation is based on the differential partitioning of the analytes between the two phases. A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). Purity is determined by the area percentage of the main peak in the resulting chromatogram.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is an advancement of HPLC that uses smaller particle sizes in the column packing (<2 µm), allowing for higher resolution, faster run times, and improved sensitivity. This technique provides a more detailed purity profile, capable of separating closely related impurities that might co-elute in a standard HPLC run. The principles are the same as HPLC, but the higher pressures and specialized instrumentation yield superior performance.

Gas Chromatography (GC)

Gas Chromatography is suitable for volatile and thermally stable compounds. While the ester functional group makes this compound amenable to GC analysis, care must be taken to ensure it does not decompose at the high temperatures of the injection port or column. In GC, the sample is vaporized and swept by a carrier gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase. GC can be a powerful tool for detecting volatile impurities that may not be visible by HPLC. Purity levels greater than 98% are often confirmed using this method. tcichemicals.com

Table 2: Typical Chromatographic Conditions

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Purpose |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18, 5 µm) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis (e.g., 254 nm) | Purity assessment, quantification |

| UPLC | Reversed-Phase (e.g., C18, <2 µm) | Acetonitrile/Water or Methanol/Water gradient | UV-Vis, MS | High-resolution purity, impurity profiling |

| GC | Capillary (e.g., DB-5, HP-5) | Helium or Nitrogen | Flame Ionization (FID), Mass Spectrometry (MS) | Purity assessment, volatile impurity detection |

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, FT-IR and Raman, probe the vibrational modes of a molecule. They are complementary methods that provide a molecular "fingerprint" and are excellent for identifying functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The FT-IR spectrum of this compound would show characteristic absorption bands. Key expected peaks include a strong C=O stretch for the ester group around 1720-1740 cm⁻¹, C-O stretching vibrations, C-F stretching, and aromatic C-H and C=C stretching bands.

Raman Spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. While FT-IR is sensitive to polar bonds, Raman is more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum would also provide information on the aromatic ring vibrations and the methyl group deformations, complementing the data from the FT-IR spectrum. nih.gov

Table 3: Key Vibrational Spectroscopy Bands

| Functional Group | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Vibrational Mode |

|---|---|---|---|

| Aromatic C-H | ~ 3000 - 3100 | ~ 3000 - 3100 | Stretching |

| Aliphatic C-H (CH₃) | ~ 2850 - 3000 | ~ 2850 - 3000 | Stretching |

| C=O (Ester) | ~ 1720 - 1740 | ~ 1720 - 1740 | Stretching |

| Aromatic C=C | ~ 1450 - 1600 | ~ 1450 - 1600 | Stretching |

| C-O (Ester) | ~ 1100 - 1300 | Variable | Stretching |

| C-F | ~ 1100 - 1250 | Variable | Stretching |

| C-Br | ~ 500 - 650 | ~ 500 - 650 | Stretching |

X-ray Crystallography for Solid-State Structural Determination

For this compound, a single-crystal X-ray diffraction analysis would yield a comprehensive dataset detailing its atomic architecture. This would include the determination of its crystal system, space group, and the precise coordinates of each atom in the unit cell. However, despite a thorough review of available scientific literature, specific experimental crystallographic data for this compound has not been publicly reported. Therefore, a detailed table of its crystallographic parameters cannot be presented at this time.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Volume | Data not available |

| Z | Data not available |

| Density (calculated) | Data not available |

| R-factor | Data not available |

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements within a sample. This method is crucial for validating the empirical formula of a synthesized compound, ensuring it aligns with the expected stoichiometry. For this compound, with a molecular formula of C₉H₈BrFO₂, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, bromine, fluorine, and oxygen.

The experimental values obtained from elemental analysis are then compared against these theoretical percentages. A close correlation between the experimental and theoretical values provides strong evidence for the compound's elemental integrity and purity. As with the crystallographic data, specific experimental results from the elemental analysis of this compound are not found in the surveyed scientific and technical literature.

Table 2: Elemental Analysis Data for this compound

| Element | Theoretical % | Experimental % |

|---|---|---|

| Carbon (C) | 43.75 | Data not available |

| Hydrogen (H) | 3.26 | Data not available |

| Bromine (Br) | 32.34 | Data not available |

| Fluorine (F) | 7.69 | Data not available |

Patent Landscape and Intellectual Property in Relation to Methyl 5 Bromo 2 Fluoro 4 Methylbenzoate

Analysis of Existing Patent Literature on Synthesis and Applications

Patents explicitly mentioning Methyl 5-bromo-2-fluoro-4-methylbenzoate (CAS No. 478374-76-4) confirm its role as a key intermediate in the synthesis of pharmacologically active compounds. For instance, European Patent EP3621615B1, titled "Apoptosis signal-regulating kinase 1 (ASK1) inhibitors," describes a synthetic sequence that utilizes this compound. google.com The patent outlines a multi-step process where this compound is a starting material for producing more complex heterocyclic structures intended for therapeutic use.

Another patent, CN110869017B, also related to apoptosis signal-regulating kinase 1 inhibitors, lists this compound and its subsequent derivative, methyl 5-bromo-4-(dibromomethyl)-2-fluorobenzoate, in its description. google.com This further solidifies the compound's application in the development of kinase inhibitors, a significant class of drugs in oncology and inflammatory diseases.

While patents for the direct, standalone synthesis of this compound are less common, the synthesis of structurally similar fluorinated benzoates is well-documented in patent literature. These patents often employ standard organic chemistry transformations, adapted for fluorinated compounds. Common synthetic strategies involve:

Diazotization and Fluorination (Schiemann-type reactions): Starting from an appropriately substituted aniline (B41778) (e.g., an amino-bromo-methylbenzoic acid ester), a diazonium salt is formed and subsequently converted to the corresponding fluoro derivative.

Halogen Exchange (Halex) Reactions: This industrial process involves the displacement of a chloride or other halide with fluoride (B91410), typically using a fluoride salt like potassium fluoride at elevated temperatures in a polar aprotic solvent. rsc.orgrsc.org This method is particularly effective for aromatic rings activated by electron-withdrawing groups. rsc.orgrsc.org

Esterification: The final step often involves the esterification of the corresponding carboxylic acid to yield the methyl ester.

The following table summarizes representative patents for the synthesis of related fluorinated benzoate (B1203000) compounds, illustrating common synthetic approaches in this chemical space.

| Patent Number | Title | Relevance to Synthesis |

| CN117049963A | Preparation method of 5-bromo-3-fluoro-2-methylbenzoate | Describes the synthesis of a positional isomer, involving diazotization of a methyl 2-methyl-3-amino-5-bromobenzoate precursor with hexafluorophosphoric acid and sodium nitrite (B80452). chemicalindustryjournal.co.uk |

| CN111018740B | Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester | Details a two-step synthesis starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester, proceeding through a diazotization/iodination followed by a cyanation reaction. biosolveit.de |

These patents highlight that the novelty often lies not in the synthesis of the intermediate itself, but in its strategic use to create new, patentable final products.

Strategies for Intellectual Property Protection of Novel Derivatives

Given that this compound is a building block, intellectual property (IP) strategies focus on the novel derivatives synthesized from it. Pharmaceutical and agrochemical companies, the primary users of such intermediates, employ a variety of patenting strategies to protect their innovations. chemicalindustryjournal.co.ukthechemicalengineer.com

A robust IP strategy for novel derivatives would typically involve:

Composition of Matter Patents: This is the strongest form of protection, claiming the novel chemical structure of the final active ingredient itself. The patentability of such a claim relies on the derivative being new, useful, and non-obvious over the prior art.

Process Patents: Claiming the specific synthetic method used to produce the novel derivative from this compound. This can provide protection even if the final product's composition of matter patent has expired or is held by another entity.

Method of Use Patents: These patents claim a new use for a known compound. If a derivative of this compound is found to have a new therapeutic application, this new use can be patented.

Formulation Patents: Protecting a specific formulation of the active ingredient, such as a particular tablet composition, injectable solution, or controlled-release mechanism.

Patents on Intermediates: While less common for simple building blocks, a key, non-obvious intermediate in a synthetic pathway to a valuable product can sometimes be patented in its own right if it meets the criteria for patentability, including having a specific, substantial, and credible utility. issuu.comarchivemarketresearch.com

Companies often create a "patent fence" around a valuable drug by filing for multiple types of patents, covering the active ingredient, its synthesis, various formulations, and methods of use, thereby extending the effective commercial exclusivity. dataintelo.com

Commercial Synthesis and Scale-Up Considerations in Industrial Settings

The commercial-scale synthesis of this compound and its derivatives requires careful consideration of cost, safety, efficiency, and environmental impact. The methods used in laboratory-scale synthesis often need significant modification for industrial production.

Key considerations for scale-up include:

Reaction Type and Conditions: Halogen exchange (Halex) reactions are a common industrial method for introducing fluorine into aromatic rings. rsc.orgrsc.org These reactions typically require high temperatures (150-250°C) and polar aprotic solvents like DMSO or sulfolane, which can present challenges in terms of handling, safety, and solvent recovery. rsc.orgrsc.org The presence of impurities in raw materials can have a significant impact on the safety and outcome of such high-temperature reactions.

Raw Material Sourcing and Cost: The cost and availability of the starting materials are critical for economic viability. Industrial processes prioritize the use of readily available and inexpensive precursors.

Process Safety: Many of the reagents used in fluorination chemistry can be hazardous. A thorough safety assessment, including reaction calorimetry and thermal stability studies, is essential to prevent runaway reactions, especially in exothermic processes.

Work-up and Purification: Isolation and purification of the final product must be efficient and scalable. This may involve distillation, crystallization, or extraction. The choice of method depends on the physical properties of the compound and the required purity specifications. Minimizing waste streams is also a key consideration in modern chemical manufacturing.

Equipment: The corrosive nature of some reagents, such as those used in fluorination, may require specialized reactors and handling equipment.

The following table outlines potential challenges and mitigation strategies for the commercial scale-up of a hypothetical synthesis of this compound.

| Scale-Up Consideration | Potential Challenge | Mitigation Strategy |

| Fluorination Step | Use of hazardous fluorinating agents; high reaction temperatures and pressures. | Implementation of robust process control and safety interlocks; use of specialized reactors designed for high-temperature/pressure operations; exploring milder, modern fluorination methods where feasible. |

| Solvent Handling | Use of high-boiling point, potentially toxic polar aprotic solvents (e.g., sulfolane, DMAc). | Investment in efficient solvent recovery and recycling systems; investigation of greener solvent alternatives. |

| Impurity Profile | Unknown impurities in raw materials could catalyze side reactions or cause thermal instability. | Strict quality control of incoming raw materials; conducting impurity effect studies during process development. |

| Product Purification | Achieving high purity required for pharmaceutical applications. | Development of a robust and scalable crystallization or distillation process; use of analytical techniques to monitor purity throughout the process. |